molecular formula C24H19ClFN3O B2887885 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-98-6

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No. B2887885
CAS RN: 847395-98-6
M. Wt: 419.88
InChI Key: DWBSKQKOCPEUQQ-UHFFFAOYSA-N
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Description

The compound “4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with a 4-chlorobenzyl group and a 2-fluorophenyl pyrrolidin-2-one group.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole core substituted with a 4-chlorobenzyl group and a 2-fluorophenyl pyrrolidin-2-one group. The benzimidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antibacterial and Antioxidant Activity

Benzimidazole derivatives, including those related to the mentioned compound, have shown significant promise in the field of drug development due to their antibacterial and antioxidant properties. A study highlighted the synthesis of functionalized benzimidazole derivatives bearing various moieties, which exhibited high antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus. Some compounds within this series also demonstrated notable antioxidant activity, indicating their potential as leads for therapeutic applications (Tumosienė et al., 2018).

Chemical Transformations and Synthesis

Research on the chemical transformations of similar benzimidazole-pyrrolidinone compounds has provided insights into the synthesis of a wide range of 1,2-disubstituted benzimidazoles. These studies explore the possibilities of generating compounds with diverse functional groups, including hydrazone, pyrrole, pyrazole, benzimidazole, or triazine fragments, showcasing the versatility of these structures in synthetic chemistry (Vaickelionienė et al., 2012).

Potential in Imaging and Diagnostic Applications

Derivatives of benzimidazole have been explored for their applicability in imaging, particularly using positron emission tomography (PET) for studying peripheral benzodiazepine receptors (PBRs). These studies have identified compounds with high affinity and selectivity for PBRs, suggesting their potential in imaging neurodegenerative disorders and understanding the peripheral benzodiazepine receptor's role in such conditions (Fookes et al., 2008).

Development of PARP Inhibitors

Research into phenyl-substituted benzimidazole carboxamide derivatives has led to the identification of highly potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are significant in the context of cancer treatment. These compounds, including those structurally related to the mentioned compound, have shown excellent in vitro and cellular potency, demonstrating their potential as therapeutic agents in oncology (Penning et al., 2010).

properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O/c25-18-11-9-16(10-12-18)14-29-22-8-4-2-6-20(22)27-24(29)17-13-23(30)28(15-17)21-7-3-1-5-19(21)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBSKQKOCPEUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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